molecular formula C20H23NO5 B12682439 L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)- CAS No. 85975-32-2

L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)-

Cat. No.: B12682439
CAS No.: 85975-32-2
M. Wt: 357.4 g/mol
InChI Key: SHAXHPHSZIITRD-SFHVURJKSA-N
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Description

L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)- is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)- typically involves the alkylation of L-Tyrosine with 3-(4-ethoxyphenyl)-3-oxopropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)- involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in the synthesis of neurotransmitters and other biologically active molecules. The compound may also modulate signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

85975-32-2

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

(2S)-2-[[3-(4-ethoxyphenyl)-3-oxopropyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C20H23NO5/c1-2-26-17-9-5-15(6-10-17)19(23)11-12-21-18(20(24)25)13-14-3-7-16(22)8-4-14/h3-10,18,21-22H,2,11-13H2,1H3,(H,24,25)/t18-/m0/s1

InChI Key

SHAXHPHSZIITRD-SFHVURJKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)CCN[C@@H](CC2=CC=C(C=C2)O)C(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCNC(CC2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

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